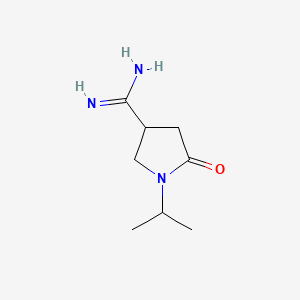![molecular formula C25H25NO4 B12630177 3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine CAS No. 920980-25-2](/img/structure/B12630177.png)
3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine is a chemical compound known for its unique structure and properties It consists of a pyridine ring substituted with two 2-(3,4-dimethoxyphenyl)ethenyl groups at the 3 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine typically involves the reaction of 3,5-dibromopyridine with 3,4-dimethoxybenzaldehyde under basic conditions. The reaction proceeds through a Heck coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the use of electrophiles and appropriate catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a wide range of possible products.
Wissenschaftliche Forschungsanwendungen
3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: Research into the biological activity of this compound includes studies on its potential as a therapeutic agent or its interactions with biological molecules.
Medicine: The compound’s potential medicinal properties are investigated for the development of new drugs or treatments.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine involves its interaction with molecular targets and pathways within biological systems. The specific mechanism depends on the context of its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The detailed molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(2-phenylethenyl)pyridine: Similar structure but lacks the methoxy groups on the phenyl rings.
3,5-Bis(2-(3,4-dihydroxyphenyl)ethenyl)pyridine: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine is unique due to the presence of methoxy groups on the phenyl rings, which can influence its chemical reactivity and interactions. These methoxy groups can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s properties and applications compared to similar compounds without these groups.
Eigenschaften
CAS-Nummer |
920980-25-2 |
|---|---|
Molekularformel |
C25H25NO4 |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
3,5-bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine |
InChI |
InChI=1S/C25H25NO4/c1-27-22-11-9-18(14-24(22)29-3)5-7-20-13-21(17-26-16-20)8-6-19-10-12-23(28-2)25(15-19)30-4/h5-17H,1-4H3 |
InChI-Schlüssel |
PXOXXNDGDLZZLU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CN=C2)C=CC3=CC(=C(C=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Pyridin-2-yl)ethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12630101.png)


![Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate](/img/structure/B12630119.png)
![1-[2-(Methanesulfonyl)ethenyl]naphthalene](/img/structure/B12630123.png)


![4,4'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]bis(morpholine)](/img/structure/B12630132.png)

![methyl (8S,9S,10S,11R,13S,14S,17R)-17-acetyloxy-17-(2-acetyloxyacetyl)-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-11-carboxylate](/img/structure/B12630150.png)
![4-[Tert-butoxycarbonyl-(4-chloro-benzyl)-amino]-benzoic acid ethyl ester](/img/structure/B12630159.png)


